molecular formula C23H26N4O6S B2754597 N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868981-43-5

N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2754597
CAS No.: 868981-43-5
M. Wt: 486.54
InChI Key: BJHVELSBORAQAS-UHFFFAOYSA-N
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Description

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features an indole moiety, an oxazolidine ring, and a methoxybenzenesulfonyl group

Preparation Methods

The synthesis of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps. One common method involves the coupling of tryptamine with a sulfonylated oxazolidine derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the oxazolidine ring may interact with enzymes involved in metabolic pathways. These interactions can modulate various biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-32-17-6-8-18(9-7-17)34(30,31)27-12-13-33-21(27)15-26-23(29)22(28)24-11-10-16-14-25-20-5-3-2-4-19(16)20/h2-9,14,21,25H,10-13,15H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHVELSBORAQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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